molecular formula C18H21F3N6O B12231000 4-(4-{4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine

4-(4-{4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine

Cat. No.: B12231000
M. Wt: 394.4 g/mol
InChI Key: QQCFLMFMKLEOQK-UHFFFAOYSA-N
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Description

4-(4-{4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring, a pyrimidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Trifluoromethylpyridine Intermediate: The synthesis begins with the introduction of a trifluoromethyl group to a pyridine ring. This can be achieved through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Piperazine Ring Formation: The trifluoromethylpyridine intermediate is then reacted with piperazine to form the corresponding piperazine derivative.

    Pyrimidine Ring Formation: The piperazine derivative is further reacted with a pyrimidine precursor under appropriate conditions to form the pyrimidine ring.

    Morpholine Ring Formation: Finally, the pyrimidine derivative is reacted with morpholine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(4-{4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding reduced forms of the compound.

Scientific Research Applications

4-(4-{4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as improved thermal stability or electronic properties.

    Biological Research: The compound is used in various biological studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: The compound may be used in the development of new industrial chemicals or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(4-{4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group and the heterocyclic rings play a crucial role in its binding affinity and specificity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: A related compound with a similar trifluoromethylpyridine and piperazine structure.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another compound with a pyridine and pyrimidine structure, but with different substituents.

Uniqueness

4-(4-{4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine is unique due to its specific combination of trifluoromethyl, pyridine, piperazine, pyrimidine, and morpholine rings. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H21F3N6O

Molecular Weight

394.4 g/mol

IUPAC Name

4-[4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-yl]morpholine

InChI

InChI=1S/C18H21F3N6O/c19-18(20,21)14-1-3-22-16(13-14)26-7-5-25(6-8-26)15-2-4-23-17(24-15)27-9-11-28-12-10-27/h1-4,13H,5-12H2

InChI Key

QQCFLMFMKLEOQK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=NC=CC(=C4)C(F)(F)F

Origin of Product

United States

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